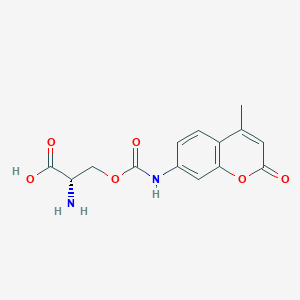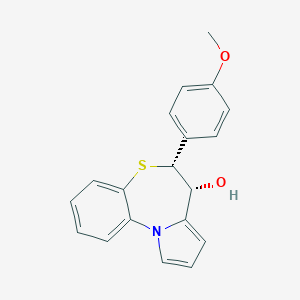![molecular formula C19H22N2O2 B238323 4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B238323.png)
4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide, also known as MMMPB or LY-2812176, is a small molecule that has been widely studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been shown to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide is not fully understood. However, it has been shown to act as a selective antagonist of the alpha-3 subunit of the GABA-A receptor. This receptor is involved in the regulation of anxiety, pain, and inflammation. 4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has also been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids.
Biochemical and Physiological Effects
4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of neuropathic pain and inflammatory bowel disease. 4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has also been shown to exhibit anxiolytic effects in animal models of anxiety disorders. Additionally, 4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been shown to increase the levels of endocannabinoids in the brain, which may contribute to its analgesic and anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has several advantages for lab experiments. It is a small molecule that is relatively easy to synthesize and purify. It has also been shown to exhibit potent and selective effects on the GABA-A receptor and FAAH. However, 4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has some limitations for lab experiments. It has poor solubility in water, which may limit its use in certain assays. Additionally, 4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has not been extensively studied in human subjects, which may limit its potential clinical applications.
Orientations Futures
There are several future directions for the study of 4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide. One potential area of research is the development of more potent and selective analogs of 4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide. Another area of research is the study of the effects of 4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide on other targets, such as the cannabinoid receptors. Additionally, the potential clinical applications of 4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide should be further explored, particularly in the areas of neuropathic pain and anxiety disorders.
Méthodes De Synthèse
The synthesis of 4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide involves a multi-step process that starts with the reaction of 4-methylbenzoyl chloride with morpholine to give 4-methyl-N-morpholinobenzamide. This intermediate is then reacted with 4-(chloromethyl)benzyl alcohol to give 4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anxiolytic effects. 4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has also been studied for its potential use in the treatment of neuropathic pain, anxiety disorders, and inflammatory bowel disease.
Propriétés
Nom du produit |
4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide |
|---|---|
Formule moléculaire |
C19H22N2O2 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C19H22N2O2/c1-15-2-6-17(7-3-15)19(22)20-18-8-4-16(5-9-18)14-21-10-12-23-13-11-21/h2-9H,10-14H2,1H3,(H,20,22) |
Clé InChI |
JHBAUVPPLRELHX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3 |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B238270.png)








